molecular formula C16H26BrNO B3430975 8-Hydroxy-2-dipropylaminotetralin hydrobromide CAS No. 87394-87-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

Cat. No. B3430975
CAS RN: 87394-87-4
M. Wt: 328.29 g/mol
InChI Key: BATPBOZTBNNDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-2-dipropylaminotetralin hydrobromide, also known as 8-OH-DPAT, is a chemical compound . It is a racemic mixture, meaning it contains equal amounts of two enantiomers .


Synthesis Analysis

This compound is an antagonist that blocks the effects of serotonin at 5-HT1A and 5-HT2 receptors . It is used in research to study the effects of serotonin on the central nervous system, including locomotor activity, anxiety levels, and sleep .


Molecular Structure Analysis

The molecular formula of this compound is C16H25NO.BrH . The molecular weight is 328.288 .


Chemical Reactions Analysis

This compound is a research chemical of the aminotetralin chemical class . It was one of the first major 5-HT1A receptor full agonists to have been discovered . It was later found to act as a 5-HT7 receptor agonist and serotonin reuptake inhibitor/releasing agent as well .


Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in ethanol up to 5 mM, in water up to 20 mM with gentle warming, and in phosphate-buffered saline up to 15 mM with gentle warming . It should be stored in a desiccator at +4°C .

Scientific Research Applications

Neural Plasticity and Depression in Epileptic Rats

Research has demonstrated that 8-Hydroxy-2-dipropylaminotetralin hydrobromide, when administered in conjunction with carbamazepine, can enhance neurogenesis within the hippocampal dentate gyrus and decrease mossy fiber sprouting in epileptic rats with depression. This suggests a potential application in improving neural plasticity in such conditions (Yang et al., 2012).

Fear Behavior and Brain Monoamine Distribution

Another study found that administration of this compound into specific brain regions affects fear behavior in rats and alters the distribution of monoamines and their metabolites across various brain regions. This indicates its potential use in studying the neurochemical bases of fear and anxiety (Romaniuk et al., 2001).

Sensorimotor Functioning and OCD Model

In a model for obsessive-compulsive disorder (OCD), this compound induced changes in sensorimotor functioning were observed, suggesting its application in studying the sensorimotor aspects of OCD and related behaviors (Demeulemeester et al., 2001).

Anxiolytic Effects and Serotonin Receptor Density

Research on the anxiolytic effects of traditional Japanese medicine yokukansan showed that it increases 5-HT1A receptor density in the prefrontal cortex and enhances the effects of this compound, pointing to a mechanism through which this medicine might exert anxiolytic effects (Ueki et al., 2015).

Neurotoxicity Prevention in Cultured Rat Cortical Cells

The compound has been shown to protect against H2O2-induced neurotoxicity in cultured rat cortical cells by inhibiting the elevation of glutamate release, cytosolic Ca2+ concentration, and caspase-3 activity, indicating a potential neuroprotective application (Lee et al., 2005).

Antidepressant Effects and Ketamine Interaction

A study on the role of the medial prefrontal cortex serotonin1A receptor in the antidepressant effects of ketamine found that this compound mimicked the sustained antidepressant effects of ketamine when administered in the medial prefrontal cortex. This suggests its use in elucidating the serotonergic mechanisms underlying the antidepressant effects of ketamine (Fukumoto et al., 2017).

Mechanism of Action

Target of Action

8-Hydroxy-DPAT hydrobromide, also known as 8-OH-DPAT, is a potent and selective agonist for the 5-HT1A receptor . This receptor is a subtype of the 5-HT1 serotonin receptor, which plays a crucial role in the serotonin system in the brain. The compound also displays moderate affinity for the 5-HT7 receptor .

Mode of Action

8-OH-DPAT interacts with its targets, primarily the 5-HT1A and 5-HT7 receptors, by binding to these receptors and activating them . This activation can lead to a variety of downstream effects, depending on the specific receptor and its role in the cell.

Biochemical Pathways

The activation of the 5-HT1A receptor by 8-OH-DPAT can lead to a decrease in the levels of serotonin in the hippocampus . This is because the 5-HT1A receptor is involved in the reuptake of serotonin, a process that removes serotonin from the synaptic cleft and returns it to the presynaptic neuron . By activating this receptor, 8-OH-DPAT can enhance the reuptake of serotonin, thereby reducing its levels in certain areas of the brain .

Pharmacokinetics

The pharmacokinetics of 8-OH-DPAT involve its absorption, distribution, metabolism, and excretion (ADME). The compound has a biological half-life of approximately 1.5 hours . This relatively short half-life means that the compound is quickly metabolized and eliminated from the body.

Result of Action

The activation of the 5-HT1A receptor by 8-OH-DPAT can lead to a variety of molecular and cellular effects. For example, in animal studies, 8-OH-DPAT has been shown to possess antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects . These effects are likely due to the compound’s action on the 5-HT1A receptor and the subsequent changes in serotonin levels.

Action Environment

The action of 8-OH-DPAT can be influenced by various environmental factors. For instance, the compound should be used only outdoors or in a well-ventilated area, and protective measures such as gloves, eye protection, and face protection should be used when handling the compound . Additionally, if the compound comes into contact with the skin, it should be washed off with plenty of water .

Safety and Hazards

8-Hydroxy-2-dipropylaminotetralin hydrobromide is for research use only and is not intended for human or veterinary use . It is controlled in at least one jurisdiction .

Future Directions

8-Hydroxy-2-dipropylaminotetralin hydrobromide has potential therapeutic applications in the treatment of various conditions. It has been used to study the function of the 5-HT1A receptor . Future research may focus on its role in psychiatric symptoms associated with dopamine deficiency .

Biochemical Analysis

Biochemical Properties

8-Hydroxy-DPAT hydrobromide acts as a full agonist at the 5-HT1A receptor, with a pIC50 value of 8.19 . It has almost 1000-fold selectivity for a subtype of the 5-HT1 binding site . This compound interacts with the 5-HT1A receptor, a type of serotonin receptor, and can mimic the effect of serotonin on reducing excitatory post-synaptic potentials .

Cellular Effects

8-Hydroxy-DPAT hydrobromide has various effects on cells and cellular processes. It influences cell function by interacting with the 5-HT1A receptor, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the incidence of apnea and improve respiratory regularity in a methyl-CpG-binding protein 2-deficient mouse model of Rett syndrome .

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxy-DPAT hydrobromide involves binding interactions with the 5-HT1A receptor, leading to changes in gene expression . It exerts its effects at the molecular level by acting as a full agonist at the 5-HT1A receptor .

Dosage Effects in Animal Models

The effects of 8-Hydroxy-DPAT hydrobromide can vary with different dosages in animal models . For example, it has been shown to reduce the number of attack bites when administered directly to the dorsal raphe nucleus in a baclofen-induced model of aggressiveness in mice .

Metabolic Pathways

The specific metabolic pathways that 8-Hydroxy-DPAT hydrobromide is involved in are not well-defined. Given its interaction with the 5-HT1A receptor, it is likely involved in serotonin-related metabolic pathways .

Subcellular Localization

The subcellular localization of 8-Hydroxy-DPAT hydrobromide is not well-defined. Given its interaction with the 5-HT1A receptor, it is likely to be found in regions of the cell where this receptor is present .

properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPBOZTBNNDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896822
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

76135-31-4, 87394-87-4
Record name 1-Naphthalenol, 7-(dipropylamino)-5,6,7,8-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76135-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-2-dipropylaminotetralin hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-8-Hydroxy-2-(dipropylamino)tetralin hydrobromide
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Record name 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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